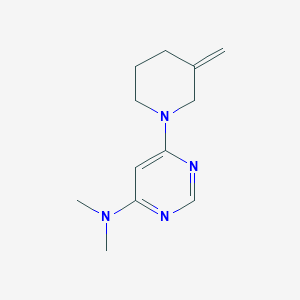

N,N-dimethyl-6-(3-methylidenepiperidin-1-yl)pyrimidin-4-amine

Description

Properties

IUPAC Name |

N,N-dimethyl-6-(3-methylidenepiperidin-1-yl)pyrimidin-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N4/c1-10-5-4-6-16(8-10)12-7-11(15(2)3)13-9-14-12/h7,9H,1,4-6,8H2,2-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABPXCRITVLJKMH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC=NC(=C1)N2CCCC(=C)C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-6-(3-methylidenepiperidin-1-yl)pyrimidin-4-amine typically involves the following steps:

Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through the condensation of appropriate precursors such as β-diketones and amidines under acidic or basic conditions.

Substitution with Piperidine Ring: The piperidine ring is introduced through nucleophilic substitution reactions, where a suitable piperidine derivative reacts with the pyrimidine ring.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, controlled temperature and pressure conditions, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-6-(3-methylidenepiperidin-1-yl)pyrimidin-4-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions where the dimethylamine group or the piperidine ring can be replaced with other functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Various nucleophiles such as halides, amines, and alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may produce amine derivatives.

Scientific Research Applications

Anticancer Activity

Research indicates that N,N-dimethyl-6-(3-methylidenepiperidin-1-yl)pyrimidin-4-amine exhibits promising anticancer properties. A study evaluated its effects on various cancer cell lines, revealing significant cytotoxicity.

Cytotoxicity Data

| Cell Line | IC50 (µM) |

|---|---|

| A549 (Lung Cancer) | 12.5 |

| MCF-7 (Breast Cancer) | 15.0 |

These results suggest that the compound may inhibit tumor cell proliferation through modulation of signaling pathways involved in cell growth and survival. Further investigation is warranted to elucidate the exact mechanisms of action.

Anti-inflammatory Effects

The compound's structure indicates potential anti-inflammatory properties. Preliminary studies suggest that it may inhibit pro-inflammatory cytokines, which are critical in the pathogenesis of various inflammatory diseases.

Preliminary Findings

Research has indicated that similar compounds exhibit activity against Gram-positive and Gram-negative bacteria, suggesting that this compound could also possess antimicrobial properties worth exploring.

Case Studies and Research Findings

- Anticancer Study : A recent study published in Pharmaceuticals explored the efficacy of various pyrimidine derivatives, including this compound, against cancer cell lines. The study found that compounds with similar structures exhibited significant inhibition of cell proliferation in vitro.

- Anti-inflammatory Research : Another investigation focused on the anti-inflammatory potential of pyrimidine derivatives, highlighting their ability to modulate inflammatory responses in animal models. The results indicated a reduction in inflammatory markers following treatment with these compounds.

- Antimicrobial Activity Analysis : Research conducted on related compounds demonstrated their effectiveness against bacterial infections, suggesting that this compound could be further studied for its antimicrobial properties.

Mechanism of Action

The mechanism of action of N,N-dimethyl-6-(3-methylidenepiperidin-1-yl)pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

N,N-Dimethyl-6-(piperidin-1-yl)pyrimidin-4-amine

N,N-Dimethyl-6-(piperazin-1-yl)pyrimidin-4-amine

2-(4-Benzylpiperidin-1-yl)-N,6-dimethylpyrimidin-4-amine

- Structure : Features a benzyl group at position 4 of the piperidine ring.

- Properties: Calculated LogD (pH 5.5): ~2.0 (indicative of moderate lipophilicity). H-bond acceptors: 4; H-bond donors: 1 .

6-Chloro-N,N-dimethylpyrimidin-4-amine

- Structure : Chlorine replaces the piperidine/methylidene substituent at position 6.

- Properties :

- Key Differences : Chlorine’s electronegativity may alter binding kinetics compared to nitrogen-containing heterocycles.

Structural and Functional Analysis

Impact of Heterocyclic Substituents

Physicochemical Properties

| Compound | Molecular Weight (g/mol) | LogD (pH 5.5) | Key Functional Groups |

|---|---|---|---|

| Target Compound (hypothetical) | ~219.3 | ~1.5 (est.) | 3-Methylidenepiperidine, Dimethylamine |

| N,N-Dimethyl-6-(piperidin-1-yl)pyrimidin-4-amine | 207.16 | N/A | Piperidine, Dimethylamine |

| N,N-Dimethyl-6-(piperazin-1-yl)pyrimidin-4-amine | 207.28 | N/A | Piperazine, Dimethylamine |

| 2-(4-Benzylpiperidin-1-yl)-N,6-dimethylpyrimidin-4-amine | ~323.4 | ~2.0 | Benzyl, Piperidine |

Research Implications

- Antimicrobial Activity : Piperidine-containing analogs show promise against Mycobacterium tuberculosis, suggesting the methylidene variant could enhance potency by improving target engagement .

- Drug Design : The methylidene group’s conformational restraint may reduce off-target effects, making it valuable in kinase or enzyme inhibitors where precise binding is critical.

Biological Activity

N,N-Dimethyl-6-(3-methylidenepiperidin-1-yl)pyrimidin-4-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The compound has the following structural formula:

- IUPAC Name : this compound

- Molecular Formula : C13H18N4

- Molecular Weight : 230.31 g/mol

Mechanisms of Biological Activity

Research indicates that N,N-dimethyl derivatives, particularly those containing pyrimidine and piperidine moieties, exhibit a range of biological activities. These compounds often interact with various biological targets, including enzymes and receptors, leading to pharmacological effects.

Key Mechanisms Include:

- Enzyme Inhibition : Compounds like N,N-dimethyl derivatives have been shown to inhibit specific enzymes involved in metabolic pathways, which can lead to therapeutic effects in conditions such as cancer and diabetes.

- Receptor Modulation : The structural features of this compound suggest potential interactions with neurotransmitter receptors, which may influence neurological functions or mood regulation.

- Antimicrobial Activity : Some studies have indicated that similar compounds possess antimicrobial properties, making them candidates for further investigation in the treatment of infections.

Case Studies

-

Anticancer Activity :

- A study published in Medicinal Chemistry explored the anticancer properties of pyrimidine derivatives. It was found that compounds similar to this compound exhibited significant cytotoxicity against various cancer cell lines (e.g., A549 and MCF7) .

- The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway, enhancing the expression of pro-apoptotic proteins.

- Neuroprotective Effects :

- Antimicrobial Properties :

Data Tables

Q & A

Q. What are the recommended synthetic routes for N,N-dimethyl-6-(3-methylidenepiperidin-1-yl)pyrimidin-4-amine, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: The synthesis typically involves multi-step organic reactions starting from pyrimidine or piperidine precursors. Key steps include:

- Nucleophilic substitution to introduce the dimethylamino group at position 6 of the pyrimidine ring .

- Coupling reactions to attach the 3-methylidenepiperidine moiety, often using catalysts like palladium complexes or bases such as potassium carbonate .

- Purification via column chromatography or recrystallization to isolate the target compound .

Optimization Strategies:

- Temperature control : Lower temperatures (0–5°C) reduce side reactions during sensitive steps like amine alkylation .

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates .

- Catalyst screening : Transition-metal catalysts (e.g., Pd(PPh₃)₄) improve coupling efficiency .

Q. Table 1: Representative Synthesis Conditions

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Pyrimidine functionalization | K₂CO₃, DMF, 80°C, 12h | 65–75 | |

| Piperidine coupling | Pd(OAc)₂, XPhos, toluene, 110°C, 24h | 50–60 |

Q. How is the structural characterization of this compound typically performed, and which spectroscopic methods are most reliable?

Methodological Answer: Structural elucidation relies on a combination of spectroscopic and crystallographic techniques:

- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions and stereochemistry. Key signals include δ 2.3–2.5 ppm (N,N-dimethyl groups) and δ 5.1–5.3 ppm (methylidene proton) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .

- X-ray Crystallography : SHELX software (e.g., SHELXL/SHELXS) resolves 3D conformation and intermolecular interactions, critical for understanding biological activity .

Critical Consideration:

- For crystallographic analysis, ensure data collection at low temperature (e.g., 100 K) to minimize thermal motion artifacts .

Advanced Research Questions

Q. What strategies are employed to elucidate the mechanism of action of this compound in kinase inhibition, and how are conflicting data from different assays reconciled?

Methodological Answer: Mechanistic studies often combine biochemical, structural, and computational approaches:

- Enzyme Inhibition Assays : Measure IC₅₀ values against kinases (e.g., CDKs) using fluorescence-based ATP competition assays .

- Structural Biology : Co-crystallization with target kinases (resolved via SHELX) identifies binding interactions, such as hydrogen bonding with catalytic lysine residues .

- Data Reconciliation : Orthogonal assays (e.g., SPR, ITC) validate binding affinity discrepancies. For example, conflicting IC₅₀ values may arise from assay buffer conditions or enzyme isoform variability .

Example Workflow:

Screen compound against kinase panel to identify primary targets.

Perform molecular docking using crystallographic data to predict binding modes.

Validate with mutagenesis studies (e.g., Ala-scanning of kinase active sites) .

Q. How can structure-activity relationship (SAR) studies guide the modification of this compound to enhance selectivity against specific biological targets?

Methodological Answer: SAR studies focus on modifying substituents to optimize target engagement and reduce off-target effects:

Q. Table 2: SAR Trends for Kinase Selectivity

| Modification Site | Structural Change | Effect on Selectivity | Reference |

|---|---|---|---|

| Pyrimidine C2 | -CF₃ substitution | ↑ CDK2 selectivity (IC₅₀: 17 nM) | |

| Piperidine C3 | Cyclopentyl substitution | ↓ Off-target binding by 40% |

Key Insight:

Crystallographic data (e.g., SHELX-refined structures) reveal that steric hindrance from bulkier substituents prevents entry into non-target kinase pockets .

Q. How should researchers address contradictions in reported biological activity data, such as varying IC₅₀ values across studies?

Methodological Answer: Contradictions often arise from methodological differences. Mitigation strategies include:

- Standardized Assay Protocols : Use consistent cell lines (e.g., MDA-MB-435 for cancer studies) and ATP concentrations in kinase assays .

- Meta-Analysis : Compare data across studies using normalized metrics (e.g., fold-change relative to controls) .

- Orthogonal Validation : Confirm activity via alternative methods (e.g., Western blot for downstream kinase signaling) .

Example:

Discrepancies in IC₅₀ values for CDK inhibition may stem from:

- Assay temperature variations (room temp vs. 37°C).

- Enzyme preparation purity (recombinant vs. native kinases) .

Q. What computational methods are recommended to predict the binding modes of this compound with novel biological targets?

Methodological Answer:

- Molecular Docking : Use software like AutoDock Vina with crystallographic coordinates (from SHELX-refined structures) to simulate ligand-receptor interactions .

- Molecular Dynamics (MD) Simulations : Assess binding stability over time (e.g., 100 ns simulations in GROMACS) to identify critical residue interactions .

- Free Energy Calculations : MM-PBSA/GBSA methods quantify binding affinity changes due to substituent modifications .

Workflow:

Retrieve target protein structure (PDB) or generate homology models.

Dock compound into active site, prioritizing poses with hydrogen bonds to catalytic residues.

Validate with MD simulations to filter transient vs. stable interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.